![molecular formula C9H15N3O6 B12348955 (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(4)-Hydroxycytidine is a nucleoside analog that has garnered significant attention in recent years due to its potential applications in antiviral therapies. This compound is structurally similar to cytidine, a naturally occurring nucleoside, but with a hydroxyl group attached to the nitrogen at the fourth position. This modification imparts unique properties to N(4)-Hydroxycytidine, making it a valuable compound in scientific research and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Hydroxycytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the hydroxylation of cytidine using hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a slightly acidic pH to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods
For industrial-scale production, the synthesis of N(4)-Hydroxycytidine may involve more efficient and scalable processes. These methods often utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and higher yields. Additionally, the use of biocatalysts and enzymatic processes can enhance the selectivity and efficiency of the synthesis.
化学反应分析
Types of Reactions
N(4)-Hydroxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
科学研究应用
N(4)-Hydroxycytidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: N(4)-Hydroxycytidine has shown promise as an antiviral agent, particularly against RNA viruses. It is being investigated for its potential to inhibit viral replication by incorporating into viral RNA and causing lethal mutagenesis.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of N(4)-Hydroxycytidine involves its incorporation into viral RNA during replication. Once incorporated, it induces mutations in the viral genome, leading to non-functional viral particles and ultimately inhibiting viral replication. The compound targets the viral RNA-dependent RNA polymerase, a key enzyme in the replication process of RNA viruses.
相似化合物的比较
N(4)-Hydroxycytidine is unique compared to other nucleoside analogs due to its specific modification at the fourth position. Similar compounds include:
Cytidine: The parent compound, which lacks the hydroxyl group at the fourth position.
Ribavirin: Another nucleoside analog with antiviral properties but with a different mechanism of action.
Remdesivir: A nucleoside analog used in the treatment of COVID-19, which also targets viral RNA polymerase but with a different structural modification.
N(4)-Hydroxycytidine stands out due to its specific hydroxylation, which imparts unique properties and enhances its antiviral efficacy.
属性
分子式 |
C9H15N3O6 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H15N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h4,6-8,13-15,17H,1-3H2,(H,10,11,16)/t4-,6-,7-,8-/m1/s1 |
InChI 键 |
XYVJJMBOGXQRTL-XVFCMESISA-N |
手性 SMILES |
C\1CN(C(=O)N/C1=N/O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1CN(C(=O)NC1=NO)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
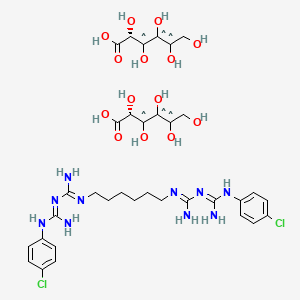
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
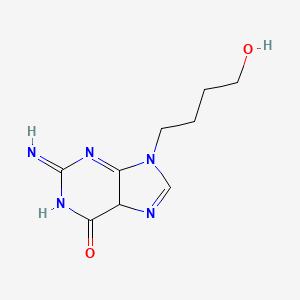
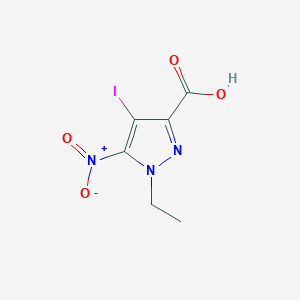
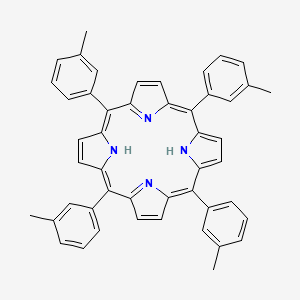
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
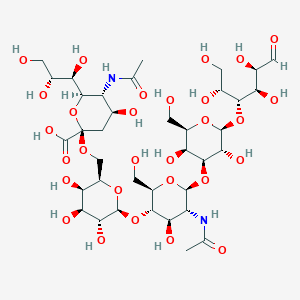
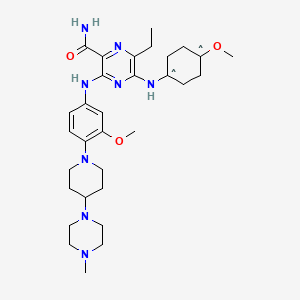
![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
